Ethyl 2-(4-amino-3-nitrophenyl)acetate

Physicochemical characterization Solid-state properties Procurement specification

Researchers requiring sequential chemoselective derivatization on phenylacetate scaffolds often face bottlenecks with mono-substituted analogs that lack orthogonal reactivity. Ethyl 2-(4-amino-3-nitrophenyl)acetate solves this with its unique 4-amino/3-nitro pair, enabling stepwise reduction-cyclization to benzimidazoles and other heterocycles. • Dual functionality supports orthogonal amide coupling and nitro reduction without protecting-group manipulations. • High melting point (189-190 °C) and ≥98% HPLC purity ensure accurate stoichiometry in moisture-sensitive reactions. • Ambient storage eliminates cold-chain logistics, streamlining multi-gram scale-up workflows.

Molecular Formula C10H12N2O4
Molecular Weight 224.21 g/mol
CAS No. 104126-70-7
Cat. No. B1359731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(4-amino-3-nitrophenyl)acetate
CAS104126-70-7
Molecular FormulaC10H12N2O4
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCCOC(=O)CC1=CC(=C(C=C1)N)[N+](=O)[O-]
InChIInChI=1S/C10H12N2O4/c1-2-16-10(13)6-7-3-4-8(11)9(5-7)12(14)15/h3-5H,2,6,11H2,1H3
InChIKeyWQXMYFFEVKIQHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-(4-amino-3-nitrophenyl)acetate – Physicochemical & Structural Identity


Ethyl 2-(4-amino-3-nitrophenyl)acetate (CAS 104126-70-7) is an aromatic nitro-amine ester with the molecular formula C₁₀H₁₂N₂O₄ and a molecular weight of 224.21 g/mol [1]. It belongs to the class of substituted phenylacetate esters, characterized by the simultaneous presence of an electron‑donating 4‑amino group and an electron‑withdrawing 3‑nitro group on the phenyl ring. The compound is supplied as a solid with a reported melting point of 189–190 °C [1] and is primarily utilized as a versatile synthetic intermediate in medicinal chemistry and organic synthesis [2]. Its dual functionality enables orthogonal derivatization pathways that are not accessible with mono‑substituted phenylacetate analogs, making it a strategically important building block for complex molecule construction.

Ethyl 2-(4-amino-3-nitrophenyl)acetate – Why Analogs Cannot Substitute


Superficially similar phenylacetate esters such as Ethyl 2-(4-aminophenyl)acetate (CAS 5438‑70‑0) or Ethyl 2-(4-nitrophenyl)acetate (CAS 5445‑26‑1) lack the critical combination of the 4‑amino and 3‑nitro substituents that defines the reactivity profile of the target compound. The absence of the second functional group eliminates the possibility of sequential, chemoselective transformations that are central to many synthetic routes employing Ethyl 2-(4-amino-3-nitrophenyl)acetate . Moreover, the pronounced differences in solid-state properties—including a melting point elevation of >120 °C relative to the mono‑substituted analogs [1][2]—directly impact handling, storage stability, and formulation behavior. Substituting a generic analog without accounting for these differences risks compromised synthetic efficiency, altered reaction selectivity, and unexpected stability issues. The quantitative evidence presented in Section 3 substantiates these points.

Ethyl 2-(4-amino-3-nitrophenyl)acetate – Quantitative Differentiation Evidence


Melting Point Elevation: Intermolecular Interactions & Handling

Ethyl 2-(4-amino-3-nitrophenyl)acetate exhibits a melting point of 189–190 °C [1], which is substantially higher than that of its closest mono‑substituted analogs: Ethyl 2-(4-aminophenyl)acetate (mp 46–53 °C) and Ethyl 2-(4-nitrophenyl)acetate (mp 61–65 °C) [2]. The elevation of >120 °C relative to the amino analog and >124 °C relative to the nitro analog is consistent with enhanced intermolecular hydrogen‑bonding and dipolar interactions arising from the simultaneous presence of the 4‑amino (H‑bond donor) and 3‑nitro (strong dipole) groups. This translates into a non‑hygroscopic, free‑flowing solid that is easier to weigh, store, and formulate compared to the low‑melting or waxy solids of the mono‑substituted comparators.

Physicochemical characterization Solid-state properties Procurement specification

Room-Temperature Stability vs. Cold-Chain Requirement

The target compound is recommended for storage at ambient temperature (RT) with protection from light . In contrast, Ethyl 2-(4-aminophenyl)acetate requires refrigerated storage at 2–8 °C and protection from light , and the free acid 2-(4-Amino-3-nitrophenyl)acetic acid is also stored at RT but with explicit desiccation precautions [1]. The absence of a cold‑chain requirement for the target compound reduces shipping costs, simplifies laboratory inventory management, and minimizes the risk of degradation due to freeze‑thaw cycling. The improved ambient stability is attributed to the electron‑withdrawing nitro group, which reduces the nucleophilicity and oxidative sensitivity of the adjacent amino group.

Storage stability Procurement logistics Thermal degradation

HPLC Purity and Moisture Control Specification

A commercial specification for Ethyl 2-(4-amino-3-nitrophenyl)acetate (Capot Chemical) guarantees a minimum purity of 98% by HPLC with moisture content not exceeding 0.5% [1]. This specification exceeds the typical purity offered for the amino analog (96% from Sigma‑Aldrich ) and is comparable to the 97% specification for the nitro analog . The explicit moisture control of ≤0.5% is particularly relevant because the target compound's higher melting point and lower hygroscopicity facilitate compliance with this specification, whereas the more hygroscopic amino analog frequently exhibits broader purity ranges (95–98%) across suppliers without guaranteed low moisture limits, which can compromise the accuracy of stoichiometric calculations in subsequent reactions.

Analytical quality control Purity specification Moisture content

Orthogonal Reactivity from Dual Amino & Nitro Groups

The co‑location of a 4‑amino group and a 3‑nitro group on the same phenyl ring enables sequential chemoselective transformations that are sterically and electronically impossible with mono‑substituted analogs such as Ethyl 2-(4-aminophenyl)acetate or Ethyl 2-(4-nitrophenyl)acetate. The amino group can be selectively diazotized or acylated without affecting the nitro group, while the nitro group can be reduced to a second amino group (e.g., via catalytic hydrogenation or Fe/NH₄Cl) in the presence of the ester functionality, yielding a differentially protected diamine [1]. This orthogonal reactivity profile has been exploited in the patent literature: Ethyl 2-(4-amino-3-nitrophenyl)acetate is explicitly referenced as a key intermediate in Bristol‑Myers Squibb patent WO2005/123050 A2, which describes serine protease inhibitors [2]. Mono‑functional analogs cannot participate in sequential reduction‑diazotization‑coupling sequences without additional protection/deprotection steps.

Synthetic versatility Chemoselectivity Intermediate utility

Ethyl 2-(4-amino-3-nitrophenyl)acetate – Application Scenarios


Medicinal Chemistry – Serine Protease Inhibitor Synthesis

The compound serves as a strategic intermediate for constructing ortho‑diaminoaryl or benzimidazole scaffolds via sequential reduction of the 3‑nitro group and cyclization with the 4‑amino group. Its explicit citation in Bristol‑Myers Squibb patent WO2005/123050 A2 [1] confirms its utility in synthesizing five‑membered heterocyclic serine protease inhibitors. The room‑temperature storage stability and high melting point (189–190 °C) [2] facilitate robust weighing and handling in parallel medicinal chemistry workflows, where dozens of analogs are prepared simultaneously.

Process Chemistry – Late-Stage Functionalization

The tight purity specification (≥98% HPLC, ≤0.5% moisture) [1] enables accurate stoichiometric control in moisture‑sensitive transformations such as amide couplings, reductive aminations, or palladium‑catalyzed cross‑couplings. The absence of a cold‑chain storage requirement simplifies large‑scale process operations where refrigerated storage of multi‑kilogram quantities would be logistically burdensome and costly.

Chemical Biology – Photoaffinity Probe Preparation

The 4‑amino‑3‑nitrophenyl moiety is a privileged substructure for photoaffinity labeling, as demonstrated by the photochemistry of 4‑amino‑3‑nitrophenyl azide, which generates reactive nitrenium ions upon irradiation [1]. While the target compound itself is not the azide, its ethyl ester can be hydrolyzed to the free acid and subsequently converted to the corresponding azide or other photoreactive derivatives, leveraging the established photochemical properties of this substitution pattern.

Analytical Reference Standard and Method Development

The combination of high melting point (189–190 °C) [1], well‑defined HPLC purity (≥97–98%) [2], and ambient storage stability [3] makes the compound suitable as a reference standard for HPLC method development, calibration, and system suitability testing in quality control laboratories. Its distinct retention time and UV absorption profile (conferred by the nitro‑aniline chromophore) facilitate unambiguous identification in complex reaction mixtures.

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